molecular formula C8H8Cl2O4S B13534461 2-Chloro-3,4-dimethoxybenzenesulfonyl chloride

2-Chloro-3,4-dimethoxybenzenesulfonyl chloride

Cat. No.: B13534461
M. Wt: 271.12 g/mol
InChI Key: IELDPKPYLYYTSH-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two methoxy groups and a chlorine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dimethoxybenzenesulfonyl chloride typically involves the chlorination of 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the starting material with the chlorinating agent in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the corrosive and toxic nature of the chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 3,4-dimethoxybenzenesulfonic acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, acetonitrile.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Chloro-3,4-dimethoxybenzenesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives.

    Medicinal Chemistry: In the development of pharmaceuticals, where sulfonyl chloride derivatives are used as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: In the modification of polymers and the synthesis of functional materials with specific properties.

    Biological Studies: As a tool for modifying biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxybenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzenesulfonyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2,4-Dimethoxybenzenesulfonyl chloride: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.

    2-Chloro-4-methoxybenzenesulfonyl chloride: Similar structure but with only one methoxy group, leading to different chemical properties.

Uniqueness

2-Chloro-3,4-dimethoxybenzenesulfonyl chloride is unique due to the presence of both methoxy groups and a chlorine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

Molecular Formula

C8H8Cl2O4S

Molecular Weight

271.12 g/mol

IUPAC Name

2-chloro-3,4-dimethoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O4S/c1-13-5-3-4-6(15(10,11)12)7(9)8(5)14-2/h3-4H,1-2H3

InChI Key

IELDPKPYLYYTSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)OC

Origin of Product

United States

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